molecular formula C10H10N2 B1199982 Naphthalene-1,4-diamine CAS No. 2243-61-0

Naphthalene-1,4-diamine

Cat. No.: B1199982
CAS No.: 2243-61-0
M. Wt: 158.2 g/mol
InChI Key: OKBVMLGZPNDWJK-UHFFFAOYSA-N
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Description

General Overview and Research Significance of Aromatic Diamines

Aromatic diamines are a class of organic compounds characterized by the presence of two amino functional groups attached to an aromatic ring system. These compounds are of significant interest in chemical research and industry due to their versatile reactivity and structural features. They serve as essential building blocks, or monomers, for the synthesis of a wide array of high-performance polymers, including polyimides and polyamides. wikipedia.org The arrangement of the amine groups on the aromatic nucleus—whether ortho, meta, or para—profoundly influences the properties of the resulting materials, such as thermal stability, mechanical strength, and solubility. wikipedia.org

The research significance of aromatic diamines extends to their role as curing agents for epoxy resins, as intermediates in the production of dyes and pigments, and as key components in the development of advanced materials. Their ability to form stable, highly conjugated systems makes them valuable in the fields of materials science and electronics. For instance, polymers derived from aromatic diamines often exhibit valuable redox activity and electrical conductivity, making them suitable for applications in sensors, energy-conversion devices, and anti-corrosion coatings. bohrium.com Furthermore, the rigid structure of the aromatic core imparts excellent thermal and chemical resistance to the polymers in which they are incorporated. aidic.it

Naphthalene-1,4-diamine as a Core Building Block in Advanced Organic Synthesis

This compound, a para-disubstituted aromatic diamine, features a naphthalene (B1677914) ring system that provides an extended π-conjugated framework compared to its simpler benzene (B151609) analogue, p-phenylenediamine. This structural characteristic makes it a particularly valuable building block in advanced organic synthesis for creating materials with specific electronic, optical, and thermal properties. Its two primary amine groups serve as reactive sites for a variety of chemical transformations.

The compound's ability to act as an electron donor and its planar aromatic structure are key to its utility. These features allow it to be used in the synthesis of complex organic molecules and materials, where it can influence properties like charge transport, light absorption, and molecular assembly. bldpharm.com

Polymers

This compound is a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. aidic.it These polymers are created by reacting the diamine with various dianhydrides. The incorporation of the naphthalene moiety into the polymer backbone results in materials with high thermal stability, excellent mechanical properties, and, in some cases, enhanced solubility and optical transparency. rsc.org For example, polyimides synthesized from naphthalene-containing diamines have shown potential for applications in the aerospace and electronics industries due to their robust nature. aidic.it The rigid and planar structure of the naphthalene unit contributes to strong interchain interactions, leading to materials with high glass transition temperatures and thermal stability. aidic.itrsc.org

A study on the synthesis of polyimides using this compound and various dianhydrides yielded materials with notable thermal and mechanical properties suitable for demanding applications.

Polyimide TypeThermal Stability (°C)Mechanical Strength (MPa)
PI-A300150
PI-B320160

Table generated from data in source

Schiff Bases

The primary amine groups of this compound readily react with aldehydes and ketones through a condensation reaction to form Schiff bases, also known as imines or azomethines. orientjchem.org These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds. orientjchem.org Schiff bases derived from this compound are themselves versatile intermediates and have been investigated for various applications. The formation of the imine bond extends the conjugation of the molecule, which can significantly alter its electronic and optical properties. The azomethine group is also biologically relevant, and its presence can impart bio-potency to the molecule. orientjchem.org The synthesis is often straightforward, proceeding under mild conditions, for instance, by stirring the reactants in an ethanol (B145695) solution. orientjchem.orgresearchgate.net

Metal Complexes

Schiff bases, including those derived from this compound, are excellent ligands for coordinating with metal ions. orientjchem.orgscirp.org The nitrogen atom of the azomethine group possesses a lone pair of electrons that can be donated to a metal center, leading to the formation of stable metal complexes. orientjchem.org These complexes have a rich and diverse chemistry, with applications spanning catalysis, materials science, and biological studies. scirp.org The geometry and electronic properties of the metal complex are influenced by the nature of the metal ion and the structure of the Schiff base ligand. For example, Schiff bases of naphthalene diamines have been used to form complexes with transition metals like cobalt(II), nickel(II), and copper(II). bohrium.comorientjchem.org The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, which in turn dictate their magnetic and spectroscopic properties. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,4-diamine
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InChI

InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2
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InChI Key

OKBVMLGZPNDWJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)N
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Molecular Formula

C10H10N2
Record name 1,4-NAPHTHALENEDIAMINE
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DSSTOX Substance ID

DTXSID6025696
Record name 1,4-Naphthalenediamine
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Molecular Weight

158.20 g/mol
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Physical Description

1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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CAS No.

2243-61-0
Record name 1,4-NAPHTHALENEDIAMINE
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Record name 1,4-Naphthalenediamine
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Record name 1,4-Naphthylenediamine
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Melting Point

248 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Synthetic Methodologies and Strategies for Naphthalene 1,4 Diamine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the efficient construction of the core naphthalene-1,4-diamine structure from readily available precursors.

A primary industrial and laboratory-scale method for synthesizing naphthalenediamines is the catalytic hydrogenation of corresponding dinitronaphthalene precursors. For this compound, the starting material is 1,4-dinitronaphthalene. This process typically involves the reduction of the two nitro groups to amino groups using hydrogen gas in the presence of a metal catalyst.

The reaction is generally carried out in a solvent, and conditions such as temperature and pressure are optimized to ensure high yield and purity. Common catalysts include palladium or platinum supported on activated charcoal (Pd/C or Pt/C). prepchem.comgoogle.com The reduction of dinitronaphthalenes can be performed in various organic solvents, including toluene (B28343), aniline (B41778), ethanol (B145695), and isopropanol. prepchem.comgoogle.comjustia.com For instance, the hydrogenation of 1,8-dinitronaphthalene (B126178) to 1,8-diaminonaphthalene (B57835) has been successfully achieved using a 1% platinum on activated charcoal catalyst in toluene at 50°C and a hydrogen pressure of 10 bars, resulting in an 86% yield. prepchem.com Similarly, 1,5-dinitronaphthalene (B40199) can be converted to 1,5-diaminonaphthalene using a 5% Pd/C catalyst at temperatures between 80-120°C and pressures of 0.1-1.5 MPa. google.com Another approach involves using iron powder with hydrochloric acid as the reducing agent. The precursor, 1,4-dinitronaphthalene, can be synthesized from 4-nitro-1-naphthylamine (B40213) through a diazotization reaction followed by a modified Sandmeyer procedure. orgsyn.org

Dinitronaphthalene IsomerCatalystSolventTemperaturePressureYieldReference
1,8-Dinitronaphthalene1% Pt/CToluene50°C10 bar86% prepchem.com
1,5-Dinitronaphthalene5% Pd/CEthanol, Aniline, etc.80-120°C0.1-1.5 MPaHigh google.com
1,8-Dinitronaphthalene / 1,5-Dinitronaphthalene Mixture1% Pt/CAniline50-70°C9-10 barNot specified justia.com

A more recent and advanced strategy for the synthesis of 1,4-diaminated naphthalene (B1677914) derivatives involves the palladium-catalyzed dearomative functionalization of naphthalene itself. nih.gov This approach is significant as it transforms a simple, non-activated aromatic hydrocarbon into a more complex, saturated, and functionalized structure in a single step. thieme-connect.com

One such method reports a dearomative syn-1,4-diamination of naphthalene. nih.gov The process begins with a visible-light-mediated [4+2]-photocycloaddition between naphthalene and an arenophile, which creates a para-cycloadduct. This intermediate then undergoes a formal allylic substitution reaction with amine nucleophiles, catalyzed by a palladium complex. nih.gov This one-pot protocol is highly selective, yielding products with exclusive syn-1,4-selectivity. nih.gov The reaction not only allows for the direct installation of two amino groups across the naphthalene core but also opens avenues for enantioselective desymmetrization, providing access to chiral building blocks that are otherwise difficult to prepare. nih.gov This strategy is part of a broader class of dearomative transformations that use transition-metal catalysis to convert flat aromatic compounds into valuable three-dimensional molecules. researchgate.netrsc.org

Synthesis of Substituted this compound Derivatives

The functionalization of the amino groups or the naphthalene ring of this compound allows for the creation of a wide array of derivatives with tailored properties.

The nitrogen atoms of the amino groups in this compound are nucleophilic and can readily undergo N-alkylation and other N-substitution reactions. These reactions are fundamental for introducing alkyl, aryl, or other functional groups onto the diamine scaffold.

A common method for N-alkylation involves reacting the diamine with an alkyl halide, such as t-butyl bromoacetate, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). nih.gov This procedure has been used to synthesize dialkylated products of substituted 1,4-diaminonaphthalene intermediates in good yields (71-82%). nih.gov Another versatile approach is the use of alcohols as alkylating agents, catalyzed by transition metal complexes of iridium or ruthenium, which offers a greener alternative to alkyl halides. acs.org

Furthermore, N-substitution can be achieved by forming sulfonamides. This is typically done by reacting the diamine with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in a basic solvent like pyridine. nih.gov These sulfonamide derivatives can then be further functionalized. nih.gov While direct amination of the naphthalene core is challenging, related naphthalene diimides (NDIs) can be efficiently aminated using primary or secondary amines with copper(II) salts as catalysts under mild conditions. rsc.org

SubstrateReagentsSolvent/BaseProduct TypeReference
Substituted 1,4-Diaminonaphthalenet-butyl bromoacetateDMF / K₂CO₃N,N'-Dialkylated Diamine nih.gov
Substituted 1,4-Diaminonaphthalene4-methoxybenzenesulfonyl chloridePyridineN,N'-Bis(sulfonamide) nih.gov
General AminesAlcoholsNHC–Ir(III) or NHC–Ru(II) catalystN-Alkylated Amine acs.org

Condensation reactions between the amino groups of this compound and carbonyl compounds, particularly aldehydes, are a straightforward method for synthesizing derivatives containing imine (C=N) bonds, commonly known as Schiff bases. These reactions expand the molecular complexity and offer routes to various heterocyclic systems. rsc.org

Typically, the reaction involves refluxing the diamine with one or two equivalents of an aldehyde in a solvent like methanol, often with a catalytic amount of acid (e.g., acetic acid). rsc.org For example, a series of naphthalene-1,5-diamine-based chromophores were synthesized through the condensation with various substituted aldehydes, yielding the corresponding bis-imine products in yields of 70-85%. rsc.org Similar reactions have been reported for other isomers, such as 1,8-naphthalenediamine, which reacts with aromatic aldehydes to yield 2,3-dihydroperimidines. researchgate.net The initial Schiff base can undergo subsequent intramolecular cyclization, especially with appropriately positioned functional groups. Iodine has also been used as a convenient oxidizing agent to promote the oxidative condensation of aldoses with naphthalenediamines to form aldo-naphthimidazole products. mdpi.com

Multi-component reactions (MCRs), which involve combining three or more reactants in a single synthetic operation, represent a highly efficient strategy for constructing complex molecular architectures from simple precursors. rsc.org This approach is valued for its atom economy, reduced waste, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org

While direct examples using this compound as a starting component are not extensively documented in the provided sources, the closely related 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) is a common substrate in MCRs. researchgate.netresearchgate.net For instance, a three-component reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and an amine (such as an aniline or heterocyclic amine) can produce complex aminomethylated naphthoquinone derivatives. researchgate.netresearchgate.net These reactions are often catalyzed by agents like montmorillonite (B579905) K-10 or indium(III) chloride and can be performed under environmentally benign conditions, such as in water or under ultrasound irradiation. researchgate.netresearchgate.net These examples highlight the potential of the naphthalene framework to serve as a scaffold in MCRs for the one-pot synthesis of novel heterocyclic systems. thieme-connect.com The strategy allows for the formation of multiple C-C and C-N bonds in a single step, leading to significant molecular complexity. rsc.org

Component 1Component 2Component 3Catalyst/ConditionsProduct ArchitectureReference
2-Hydroxy-1,4-naphthoquinoneAromatic AldehydeAniline/Heterocyclic AmineMontmorillonite K-102-((substituted amino)(aryl)methyl)-3-hydroxy-naphthalene-1,4-dione researchgate.net
2-Hydroxy-1,4-naphthoquinoneAromatic AldehydeAmineInCl₃ / Refluxing WaterFluorescent Hydroxyl Naphthalene-1,4-dione Derivatives researchgate.net
Aryl Halide1,4-Bis(trimethylsilyl)butadiyneAmineCu/Pd Catalysis1-Aryl-2,4-diaminonaphthalene thieme-connect.com

Dearomatization Strategies for Functionalized Naphthalene Derivatives

Dearomatization reactions are powerful tools for transforming flat, aromatic compounds like naphthalene into more complex, saturated three-dimensional molecules. rsc.orgmagtech.com.cn These strategies are crucial for creating functionalized diamine derivatives that are otherwise difficult to access.

One prominent method is the palladium-catalyzed dearomative syn-1,4-diamination . This approach utilizes a one-pot reaction involving a visible-light-mediated [4+2]-photocycloaddition between naphthalene and an arenophile. nsf.gov The resulting cycloadduct then undergoes a formal allylic substitution with amine nucleophiles in the presence of a palladium catalyst. nsf.gov This process is highly selective, yielding products with exclusive syn-1,4-stereochemistry. nsf.gov The reaction can be performed on a gram scale without a significant loss of efficiency and has been successfully applied to various primary amines. nsf.gov

Another significant strategy involves photoredox catalysis . An intermolecular hydroalkylative dearomatization of naphthalene derivatives has been achieved using commercially available α-amino acids under visible light. nih.gov This redox-neutral method is noted for its mild reaction conditions and good functional group tolerance, producing multi-substituted 1,2-dihydronaphthalenes. nih.gov While this specific example leads to 1,2-functionalization, photocatalysis represents a versatile platform for various dearomatization pathways. magtech.com.cnnih.gov

Transition-metal catalysis, beyond palladium, and organocatalysis are also employed. magtech.com.cnnih.gov For instance, chiral phosphoric acids have been used to catalyze enantioselective dearomative [4+2] cycloaddition reactions with in-situ generated ortho-quinone methides derived from 1-naphthols. researchgate.net Intramolecular nucleophilic dearomatization of naphthalene systems bearing butadienylithium side chains has also been reported as a viable strategy. rsc.org

The table below summarizes key dearomatization strategies applicable to naphthalene derivatives.

StrategyCatalyst/ReagentKey FeaturesProduct TypeReference
Palladium-Catalyzed DiaminationPd₂(dba)₃/dppf; Visible LightOne-pot reaction; Exclusive syn-1,4-selectivity; Scalable.syn-1,4-Diaminated Derivatives nsf.gov
Photoredox-Catalyzed HydroalkylationOrganic Photocatalyst; Visible LightRedox-neutral; Mild conditions; Uses α-amino acids.1,2-Dihydronaphthalenes nih.gov
Organocatalytic [4+2] CycloadditionChiral Phosphoric Acid (CPA)Enantioselective; Uses 1-naphthols; Metal-free.Naphthopyran Derivatives researchgate.net
Intramolecular Nucleophilic DearomatizationOrganolithium ReagentsForms vinyllithium (B1195746) species that cyclize onto the naphthalene ring.Functionalized Dihydronaphthalenes rsc.org

Control of Stereoselectivity in this compound Synthesis

Achieving stereocontrol is a critical challenge in the synthesis of complex molecules. For naphthalene diamine derivatives, this involves controlling both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

In the palladium-catalyzed dearomative syn-1,4-diamination of naphthalene, stereocontrol is a key feature. The reaction mechanism inherently leads to the exclusive formation of the syn-diastereomer. nsf.gov Furthermore, by employing a chiral phosphine (B1218219) ligand, such as (S,Sp)-tBu-Phosferrox, with the Pd₂(dba)₃ catalyst, high enantioselectivity can be achieved in the desymmetrization of naphthalene. nsf.gov This demonstrates the power of chiral ligands in directing the stereochemical outcome of the reaction.

Organocatalysis also offers robust methods for stereocontrol. Chiral phosphoric acids (CPAs) have been successfully used in the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines to construct atroposelective N-C bonds in Naphthalene-1,2-diamines. nih.gov This strategy relies on concerted π-π stacking interactions and dual hydrogen bonds to achieve high yields and excellent enantiomeric excess (ee). nih.gov While focused on the 1,2-isomer, these principles of using chiral Brønsted acids are broadly applicable for controlling stereochemistry in reactions on the naphthalene core.

Kinetic versus thermodynamic control is another fundamental concept for managing stereoselectivity. In the synthesis of C–N atropisomeric amides, reactions can be run under kinetic control to favor the formation of one atropisomer, which can then be isomerized to the more stable thermodynamic atropisomer upon heating. rsc.org This allows for selective access to different stereoisomers from the same starting material. rsc.org

The following table highlights methods for achieving stereocontrol in the synthesis of naphthalene diamine derivatives and related structures.

MethodStereocontrol ElementOutcomeExample SystemReference
Palladium-Catalyzed DiaminationChiral Ligand ((S,Sp)-tBu-Phosferrox)High enantioselectivity and exclusive syn-diastereoselectivity.Naphthalene Dearomatization nsf.gov
Direct C-H AminationChiral Phosphoric Acid (CPA)High enantioselectivity (Atroposelective N-C bond formation).Naphthalene-1,2-diamine derivatives nih.gov
Intramolecular Acyl TransferKinetic vs. Thermodynamic ControlSelective formation of either kinetic or thermodynamic atropisomers.C–N Atropisomeric Amides rsc.org
Asymmetric Synthesis StrategyCentral-to-Folding Chirality ControlGeneration of individual diastereoisomers of complex 3D molecules.Multilayer Chiral Molecules from Diamine Precursors frontiersin.orgtdl.org

Purification and Characterization Techniques for High Purity this compound

Obtaining this compound in high purity is essential for its application in synthesis and materials development. A combination of purification methods and analytical characterization techniques is employed to ensure the identity and purity of the final product.

Purification Techniques:

Post-synthesis, the crude product mixture often contains the desired this compound, unreacted starting materials, and potential isomers such as 1,5-diaminonaphthalene.

Crystallization/Recrystallization: This is a primary method for purifying solid compounds. For this compound and its derivatives, recrystallization from a suitable solvent system is highly effective. For instance, after synthesis, a crude solid can be dissolved in a hot solvent like ethyl acetate (B1210297) or isopropyl acetate and then cooled, often with the addition of a less polar co-solvent like hexane (B92381), to induce crystallization of the pure product. orgsyn.orggoogle.com The use of an ethanol-water mixture has also been reported. High-purity crystals can be obtained by carefully controlling the cooling rate and solvent ratios. google.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a standard technique. google.com A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the components from the column at different rates based on their polarity. google.comnih.gov The progress can be monitored by Thin-Layer Chromatography (TLC). google.com

Distillation: Fractional distillation under reduced pressure can be used to separate this compound from isomers with different boiling points. For example, N,N'-dimethyl-1,8-naphthalene diamine has been purified by Kugelrohr distillation at high vacuum (0.1 mm Hg). google.com

Characterization Techniques:

Once purified, the compound's identity, structure, and purity are confirmed using a suite of analytical methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation, confirming the connectivity of atoms and the chemical environment of protons and carbons. google.com

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise molecular mass. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify components in a mixture. eurofins.com

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretches of the amine groups. google.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. A validated HPLC method, often using a reversed-phase column with a UV detector, can quantify the analyte and any impurities with high precision and accuracy. gla.ac.uk

Gas Chromatography (GC): Used to monitor reaction progress and check for volatile impurities. orgsyn.org

Physical Properties:

Melting Point (mp): A sharp melting point over a narrow range (e.g., 114-116 °C) is a classic indicator of high purity for a crystalline solid. sigmaaldrich.com

TechniquePurposeTypical Conditions/ParametersReference
RecrystallizationPrimary PurificationSolvents: Ethanol/Water, Isopropyl Acetate/Hexane orgsyn.orggoogle.com
Column ChromatographyPurification of Complex MixturesStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate google.comnih.gov
HPLCPurity Analysis & QuantificationReversed-phase column (e.g., C18), UV detection gla.ac.uk
NMR SpectroscopyStructural Elucidation¹H and ¹³C spectra in a suitable deuterated solvent (e.g., CDCl₃) google.com
Mass SpectrometryMolecular Weight ConfirmationHRMS for precise mass; GC-MS for mixture analysis nih.goveurofins.com
Melting PointPurity AssessmentSharp, narrow melting range indicates high purity sigmaaldrich.com

Reaction Mechanisms and Chemical Reactivity of Naphthalene 1,4 Diamine

Oxidation Pathways and Naphthoquinone Derivatives

The oxidation of naphthalene-1,4-diamine is a significant reaction, leading to the formation of valuable naphthoquinone derivatives. This transformation underscores the compound's role as a precursor in the synthesis of various dyes and pigments.

The oxidation of this compound readily yields naphthoquinone derivatives. This process involves the conversion of the amino groups to carbonyl groups, resulting in a quinoid structure. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed to facilitate this transformation. The reaction is a key step in synthesizing compounds with applications in dye and pigment manufacturing.

For instance, the oxidation of naphthalene (B1677914) with ceric ammonium (B1175870) sulfate (B86663) in a mixture of acetonitrile (B52724) and dilute sulfuric acid produces 1,4-naphthoquinone (B94277) in nearly quantitative yield. rsc.org The reaction proceeds through the formation of a radical cation intermediate in the rate-limiting step. rsc.org

The electrochemical behavior of naphthalene derivatives has been a subject of study. Cyclic voltammetry on a glassy carbon electrode has been used to investigate the oxidation of various naphthalene derivatives. researchgate.net For some naphthalene derivatives, two irreversible anodic signals have been observed, and the number of transferred electrons has been calculated to be approximately two. researchgate.net

The electrochemical oxidation of diamine derivatives has been explored both experimentally and theoretically. researchgate.net Studies have shown a direct relationship between the oxidation potential and the total Gibbs free energy change (ΔGtot), where species with a more positive oxidation potential exhibit larger ΔGtot values. researchgate.net The electrochemical oxidation of some diamine derivatives is believed to proceed in the thermodynamically favored direction. researchgate.net

Reduction Reactions and Naphthalene Derivatives

This compound can undergo reduction to form naphthalene derivatives. This is in contrast to benzene (B151609), as naphthalene can be reduced by chemical reducing agents. uomustansiriyah.edu.iq For example, reduction with agents like hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid can be used.

The reduction of naphthalene itself with sodium and ethanol (B145695) yields 1,4-dihydronaphthalene, while reduction with sodium and isopentyl alcohol results in 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). uomustansiriyah.edu.iq The extent of reduction is influenced by the reaction temperature, which is determined by the boiling point of the alcohol used. uomustansiriyah.edu.iq Further vigorous catalytic hydrogenation can reduce the remaining aromatic ring. uomustansiriyah.edu.iq

The potassium-graphite intercalate, C8K, has also been shown to be a useful reducing agent for disubstituted naphthalenes in tetrahydrofuran (B95107) at mild temperatures, primarily yielding dihydro products. huji.ac.il

Electrophilic Substitution Reactions

This compound is susceptible to electrophilic substitution reactions due to the activating effect of the amino groups. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nitration and sulfonation are common electrophilic substitution reactions for naphthalene and its derivatives. numberanalytics.comnumberanalytics.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation employs sulfuric acid. numberanalytics.com For naphthalene itself, nitration and halogenation occur almost exclusively at the 1-position. uomustansiriyah.edu.iq The position of substitution in naphthalene derivatives is influenced by both kinetic and thermodynamic control. For instance, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. wordpress.com

The amino groups in this compound are activating and direct incoming electrophiles. In amino-naphthalenes, the amino group increases the electron density of the ring it is attached to, making that ring more susceptible to electrophilic attack. wordpress.com

Nucleophilic Addition Reactions

While electrophilic substitution is more characteristic of aromatic compounds, naphthalene derivatives can also undergo nucleophilic addition reactions under certain conditions. numberanalytics.com The quinone ring in 1,4-naphthoquinone, a derivative of naphthalene, is susceptible to the addition of O-, N-, and S-nucleophiles. jst.go.jp

The Michael addition, a type of conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction can occur with various nucleophiles, including amines and thiolates. masterorganicchemistry.com In the context of naphthoquinones, nucleophilic substitution can be used to introduce different functional groups. For example, 2,3-dichloro-1,4-naphthoquinone can react with amines to form substituted naphthoquinone derivatives. nih.govmdpi.com The reaction of 1,4-naphthoquinone with anilines can be facilitated by ultrasound irradiation. researchgate.net

Furthermore, nucleophilic addition with dearomatization of the naphthalene ring has been observed in reactions of aromatic lactones with organolithium species. nih.gov The regioselectivity of these reactions is influenced by factors such as the steric bulk of the reactants and the solvent system used. nih.gov

Michael 1,4-Addition

The Michael reaction, a type of conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Generally, the reaction entails the addition of an enolate to an electrophilic alkene. masterorganicchemistry.com The mechanism proceeds in three main steps: deprotonation to form an enolate, conjugate addition of the enolate to the alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

While the classic Michael reaction involves a carbon nucleophile (enolate), the definition has expanded to include other nucleophiles, such as amines, in what are termed aza-Michael additions. wikipedia.orgmakingmolecules.com In these reactions, the amine acts as the nucleophile, adding to the β-carbon of the α,β-unsaturated system. makingmolecules.comyoutube.com This reaction is highly versatile and is used for the mild formation of carbon-carbon or carbon-heteroatom bonds. wikipedia.org

This compound, with its amino groups, can act as a nucleophile in such conjugate addition reactions. The lone pair of electrons on the nitrogen atom can attack the electrophilic β-carbon of a Michael acceptor. Michael acceptors are typically alkenes conjugated with electron-withdrawing groups like carbonyls, nitriles, or nitro groups, which polarize the alkene and make the β-carbon susceptible to nucleophilic attack. makingmolecules.com

Table 1: Key Aspects of Michael 1,4-Addition

FeatureDescription
Reaction Type Conjugate Addition (1,4-Addition) makingmolecules.com
Nucleophile (Donor) Enolate or other nucleophiles like amines (e.g., this compound) wikipedia.org
Electrophile (Acceptor) α,β-unsaturated carbonyls, nitriles, nitro compounds makingmolecules.com
Key Step Nucleophilic attack at the β-carbon of the acceptor makingmolecules.com
Driving Force Formation of a stable single bond at the expense of a pi bond masterorganicchemistry.com

Radical Reactions and Electron Transfer Processes

This compound can participate in radical reactions and electron transfer (ET) processes due to its ability to act as an electron donor. The presence of amino groups on the naphthalene ring system enhances its electron-donating properties.

Upon oxidation, which can be initiated chemically or electrochemically, this compound can form a radical cation. In this species, the spin density is primarily spread over the aminonaphthalene moiety. researchgate.net These radical cations are key intermediates in various chemical transformations. For instance, in photoredox catalysis, the oxidation of an amine by a photoexcited catalyst can generate an amine radical cation, which can then undergo further reactions like proton loss to form a carbon-centered radical. rsc.org

The stability and reactivity of these radical species are influenced by the molecular structure. The formation of radical anions is also possible through reduction. The naphthalene core can accept an electron to form a radical anion, a process that is well-documented for naphthalene and its derivatives. researchgate.netrsc.org These radical anions are paramagnetic and have been studied for their role as electron transfer agents in various reactions. researchgate.net

Spectroelectrochemical Studies of Radical Cations and Anions

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of electrochemically generated species, such as radical ions. For derivatives of naphthalene diamine, like N-(2-amino-naphthalen-6-yl)-naphthalene-1,8:4,5-tetracarboxylic-diimide (NDIB-NH2), cyclic voltammetry (CV) and EPR spectroelectrochemistry have been instrumental in characterizing the formation of radical anions, dianions, and radical cations. researchgate.net

The reduction of such molecules often occurs in two successive one-electron steps, first generating a radical anion and then a dianion. researchgate.net The oxidation process leads to the formation of a radical cation. researchgate.net UV-Vis spectroscopy is used to monitor the changes in the electronic absorption spectrum as these charged species are formed. For instance, the formation of the radical anion and dianion of NDIB-NH2 results in significant spectral changes in the 400–800 nm range. researchgate.net

Computational studies, such as DFT calculations, complement these experimental findings by providing insights into the distribution of spin density in the radical ions. For the radical anion [NDIB-NH2]•−, the spin is delocalized over the naphthalene diimide (NDI) system, whereas in the radical cation [NDIB-NH2]•+, the spin is localized on the aminonaphthalene part of the molecule. researchgate.net The stability of these electro-generated radical ions is a key factor in their potential applications in electronic devices. researchgate.net

Table 2: Spectroelectrochemical Data for a Naphthalene Diamine Derivative (NDIB-NH2)

SpeciesMethod of GenerationKey Spectroscopic FeatureSpin Density Location (from DFT)
Radical Anion ([NDIB-NH2]•−) First one-electron reductionAbsorption changes in 400-800 nm range researchgate.netSpread over the NDI system researchgate.net
Dianion ([NDIB-NH2]2−) Second one-electron reductionAbsorption changes in 400-800 nm range researchgate.netN/A
Radical Cation ([NDIB-NH2]•+) One-electron oxidationN/ASpread over the aminonaphthalene moiety researchgate.net

Data based on studies of N-(2-amino-naphthalen-6-yl)-naphthalene-1,8:4,5-tetracarboxylic-diimide (NDIB-NH2), a related derivative. researchgate.net

Investigation of Tautomerism and Rearrangement Mechanisms

Tautomerism involves the migration of a proton or other group between two or more positions in a molecule, leading to constitutional isomers that are in equilibrium. In the context of naphthalene diamines, particularly in derivatives like perimidines formed from naphthalene-1,8-diamine, annular tautomerism is a significant phenomenon. researchgate.net This involves the movement of a proton between the two nitrogen atoms of the perimidine ring. researchgate.net The rate of this proton transfer can be influenced by substituents and the solvent. researchgate.net

Rearrangement reactions involve the migration of an atom or group from one atom to another within the same molecule. These reactions can be initiated under various conditions, including acidic or basic catalysis, or photochemical activation. bdu.ac.in For instance, the reaction of naphthalene-1,8-diamine with isatin (B1672199) can lead to rearranged products alongside the expected spiro-N,N-ketal. mdpi.com Plausible mechanisms for these rearrangements often involve intermediates where ring strain or electronic effects drive the structural reorganization. researchgate.net

For example, in the reaction of naphthalene-1,8-diamine with ninhydrin (B49086) in the presence of an acid catalyst, unexpected rearranged products are formed. This is attributed to the enhanced electrophilicity of the C-1 carbon of ninhydrin, which facilitates alternative reaction pathways leading to ring expansion or condensation products. mdpi.com

Advanced Spectroscopic and Computational Characterization of Naphthalene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise arrangement of protons and carbons within the Naphthalene-1,4-diamine molecule. Due to the molecule's C2h symmetry, the number of unique signals is simplified, allowing for detailed analysis.

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms. The molecule contains three distinct types of aromatic protons and the protons of the two amino groups. The electron-donating nature of the amino (-NH₂) groups significantly influences the chemical shifts of the adjacent protons, causing them to appear at a higher field (more shielded) compared to unsubstituted naphthalene (B1677914).

The expected signals in the aromatic region are:

A doublet for the protons at the C2 and C3 positions.

An AA'BB' system (appearing as two multiplets) for the protons on the unsubstituted ring (C5, C6, C7, and C8).

The protons of the amino groups typically appear as a single, broad signal that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on substituent effects and analysis of related naphthalene compounds)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-3~6.8 - 7.0d (Doublet)J ≈ 8-9 Hz
H-5, H-8~7.8 - 8.0m (Multiplet)-
H-6, H-7~7.4 - 7.6m (Multiplet)-
-NH₂~3.5 - 4.5br s (Broad Singlet)-

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the naphthalene framework. Due to the molecule's symmetry, five distinct signals are expected for the ten carbon atoms. The carbons directly bonded to the electron-donating amino groups (C1, C4) are significantly shielded compared to their counterparts in unsubstituted naphthalene, appearing at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on substituent effects and analysis of related naphthalene compounds)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1, C-4~140 - 142
C-2, C-3~108 - 110
C-5, C-8~125 - 127
C-6, C-7~122 - 124
C-9, C-10 (bridgehead)~123 - 125

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals across two frequency axes, resolving ambiguities present in 1D spectra. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. rsc.org For this compound, a ¹H-¹H COSY spectrum would show cross-peaks confirming the connectivity between H-2 and H-3, as well as the sequential coupling between H-5, H-6, H-7, and H-8, thus differentiating the two aromatic ring systems. rsc.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbon atoms. researchgate.net An HSQC spectrum of this compound would show a cross-peak connecting each proton signal (e.g., H-2/3) to its corresponding carbon signal (C-2/3), providing definitive C-H bond correlations and confirming the assignments made in the 1D spectra. researchgate.netrsc.org

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by distinct bands corresponding to its primary amine and aromatic functionalities.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Predicted data based on characteristic group frequencies and analysis of related aromatic amines)

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3450 - 3400Medium
N-H Stretch (symmetric)~3350 - 3300Medium
Aromatic C-H Stretch~3100 - 3000Medium-Weak
Aromatic C=C Stretch~1620 - 1580, ~1520 - 1450Strong-Medium
N-H Bend (scissoring)~1650 - 1590Medium
C-N Stretch~1340 - 1260Strong
C-H Out-of-Plane Bend~900 - 675Strong

Mass Spectrometry

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), high-resolution mass spectrometry (HR-MS) has determined the exact molecular mass to be 158.084398 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule produces a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the stability of the aromatic system, this peak is expected to be prominent. libretexts.org The molecular weight of 158 adheres to the nitrogen rule, where an even molecular weight indicates the presence of an even number of nitrogen atoms.

Fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic amines involve the loss of radicals or neutral molecules from the amino group.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)IdentityProposed Neutral Loss
158[C₁₀H₁₀N₂]⁺ (Molecular Ion)-
142[C₁₀H₈N]⁺•NH₂
141[C₁₀H₇N]⁺NH₃
130[C₁₀H₈]⁺N₂H₂
115[C₉H₇]⁺NH₃ + HCN

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the precise determination of the molecular weight of this compound, confirming its elemental composition. This method provides an exact molecular mass of 158.084398 g/mol for the compound. The base peak in the mass spectrum corresponds to the molecular ion at a mass-to-charge ratio of 158. These precise measurements are crucial for verifying the molecular formula, C₁₀H₁₀N₂, and for distinguishing it from other isomers. Further structural information can be gleaned from fragmentation patterns and collision cross-section measurements, which offer insights into the molecule's three-dimensional shape in the gas phase.

Table 1: HR-MS Data for this compound

ParameterValueReference
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.2 g/mol
Exact Molecular Mass158.084398 g/mol
Mass-to-Charge Ratio (m/z)158

Electronic Spectroscopy

Electronic spectroscopy techniques are pivotal in exploring the electronic structure and transitions within this compound.

The UV-Visible absorption spectrum of this compound reveals important details about its electronic transitions. In various solvents, the compound exhibits characteristic absorption bands. A prominent absorption peak is observed in the high-energy region around 310 nm, which is attributed to n-π* electronic transitions associated with the amino functional groups. The spectrum is also noted to be solvent-dependent. For instance, derivatives of naphthalene diamine in acetonitrile (B52724) have shown absorption maxima at various wavelengths, such as 360 nm, 362 nm, and 364 nm. rsc.orgsemanticscholar.org The molar extinction coefficient for naphthalene has been reported as 6,000 cm⁻¹M⁻¹ in cyclohexane (B81311) at 275.0 nm. aatbio.com

Table 2: UV-Visible Absorption Data for Naphthalene Derivatives

Derivative/Solventλmax (nm)Molar Extinction Coefficient (ε)Reference
This compound~310Not Specified
Naphthalene derivative in Acetonitrile360Not Specified rsc.org
Naphthalene derivative in Acetonitrile362Not Specified rsc.orgsemanticscholar.org
Naphthalene derivative in Acetonitrile364Not Specified rsc.org
Naphthalene in Cyclohexane2756,000 cm⁻¹M⁻¹ aatbio.com

Fluorescence spectroscopy provides insights into the emission properties of this compound upon electronic excitation. The compound and its derivatives are known to exhibit tunable fluorescence. nih.gov For example, carbon dots prepared from this compound show tunable emission across a broad spectral range from 427 nm to 679 nm when dispersed in different organic solvents. nih.govresearchgate.net The fluorescence quantum yield of naphthalene is reported to be 0.23. omlc.org However, for some naphthalene diimide derivatives, very low fluorescence quantum yields (0.001-0.002) have been observed, suggesting efficient non-radiative decay pathways. rsc.orgphotobiology.com The fluorescence emission spectrum of naphthalene in cyclohexane, when excited at 270 nm, shows characteristic emission peaks. omlc.org

Table 3: Fluorescence Data for Naphthalene and its Derivatives

Compound/Solvent SystemExcitation Wavelength (nm)Emission Range/Peak (nm)Quantum Yield (ΦF)Reference
Carbon Dots from this compound365427-679Not Specified nih.govresearchgate.net
Naphthalene in Cyclohexane270Not Specified0.23 omlc.org
Naphthalene Diimide Dyad6006900.001-0.002 rsc.org

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the chiral properties of molecules. For chiral derivatives of this compound, CD spectroscopy can reveal information about their stereochemistry and the formation of helical superstructures in assembled systems. thieme-connect.de Optically active poly(naphthalene-1,4-diyl) has been prepared, showing distinct CD spectral patterns that are ascribed to a preferred-handed helicity. nih.gov The binding of chiral ligands to metal ions to form self-assembled structures can also be monitored by the changes in their chiroptical properties using CD spectroscopy. rsc.org This technique is essential for understanding how chirality influences molecular packing and the functional properties of materials derived from this compound. thieme-connect.desioc-journal.cn

X-ray Crystallography for Definitive Structural Elucidation

Table 4: Selected Crystallographic Data for Naphthalene Derivatives

ParameterValue Range/ExampleReference
C-C Bond Length (ring)1.368 - 1.429 Å iucr.org
C-C-C Bond Angle (ring)117.98 - 123.08° iucr.org
P-N Bond Length (in a phosphinothioic amide derivative)1.671(17) Å eujournal.org
Dihedral Angle (Naphthalene plane to NiN₂OBr plane in a complex)38.92 (7)° luc.edu

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings and provide deeper insights into the electronic structure and properties of this compound. researchgate.netjeires.com DFT calculations can predict optimized molecular geometries, electronic state energies, and orbital distributions. researchgate.net The presence of electron-donating amino groups is shown to decrease the HOMO-LUMO energy gap compared to the parent naphthalene molecule, which facilitates easier oxidation. researchgate.net Computational studies have identified different stable conformers of this compound arising from the rotation of the amino groups. These calculations are also used to determine various quantum chemical parameters like ionization potential, electron affinity, and global hardness, which help in understanding the molecule's reactivity. researchgate.netjeires.comresearchgate.net The calculated HOMO-LUMO gap for naphthalene is around 4.75 eV, which is in good agreement with experimental values. samipubco.com

Table 5: Calculated Quantum Chemical Parameters for Naphthalene and Derivatives (DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Naphthalene-6.13 (aug-cc-pVQZ)Not Specified4.75 (aug-cc-pVQZ) samipubco.com
This compoundNot SpecifiedNot SpecifiedDecreased vs. Naphthalene researchgate.net
Naphthalene-1,5-diamine derivativesNot SpecifiedNot Specified3.703 - 3.98 rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. jeires.comresearchgate.net DFT calculations for this compound have provided significant insights into its molecular geometry, conformational stability, and electronic characteristics.

DFT calculations are also used to determine key quantum chemical parameters that describe the molecule's reactivity and electronic nature. jeires.comjeires.com These parameters are valuable in fields such as corrosion inhibition, where they help to understand the interaction between the molecule and a metal surface. jeires.com A study investigating naphthalene derivatives as corrosion inhibitors for iron calculated several quantum parameters for this compound (referred to as N4D). jeires.comjeires.com

Table 1: Quantum Chemical Parameters for this compound Calculated via DFT

Parameter Description Value
EHOMO Energy of the Highest Occupied Molecular Orbital -5.18 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.25 eV
Energy Gap (ΔE) ELUMO - EHOMO 3.93 eV
Ionization Energy (IE) -EHOMO 5.18 eV
Electron Affinity (EA) -ELUMO 1.25 eV
Global Hardness (η) (IE - EA) / 2 1.97
Global Softness (σ) 1 / η 0.51
Electronegativity (χ) (IE + EA) / 2 3.22
Electrophilicity Index (ω) χ² / (2η) 2.63
Electrons Transferred (ΔN) (χFe - χInh) / 2(ηFe + ηInh) 0.98

Data sourced from a DFT study on naphthalene derivatives as corrosion inhibitors. jeires.comjeires.com

These calculations provide a detailed electronic profile of the molecule, where the HOMO and LUMO energies indicate its ability to donate and accept electrons, respectively. jeires.com

Time-Dependent Density Functional Theory (TD-DFT) for Photovoltaic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that is used to investigate the properties of molecules in their excited states. wikipedia.org It is a primary tool for calculating electronic excitation energies, absorption spectra, and other properties relevant to photovoltaic and photocatalytic applications. wikipedia.orgscience.gov The method allows for the prediction of how a molecule will interact with light, which is fundamental for designing materials for solar cells and other optoelectronic devices. researchgate.net

In the context of materials design, TD-DFT has been used to study covalent organic frameworks (COFs) that incorporate naphthalenediamine (NDA) units as linkers. mdpi.com These materials are investigated for their potential in photocatalysis, and TD-DFT helps to understand the charge transfer mechanisms and optical properties. mdpi.com In one such study, a Benzotrithiophene-based COF linked with a naphthalenediamine unit (BTT-NDA) was analyzed. mdpi.com The calculations showed that the imine groups connecting the donor and acceptor units serve as π-bridges that facilitate charge transfer, a crucial process for photovoltaic efficiency. mdpi.com

The study calculated the frontier molecular orbital energies and the energy gap for the BTT-NDA framework in an excited state, providing insight into its electronic behavior and light-harvesting capabilities. mdpi.com

Table 2: Calculated Electronic Properties of a BTT-Naphthalenediamine COF via TD-DFT

Parameter Description Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -5.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -2.8 eV
Energy Gap (Eg) LUMO - HOMO 2.4 eV
Maximum Absorption (λmax) Simulated peak in the UV-vis absorption spectrum ~450 nm

Data adapted from a TD-DFT study on BTT-COFs. The values were converted from kJ/mol to eV for consistency where 1 eV = 96.485 kJ/mol. mdpi.com

The relatively small energy gap indicates that electrons can be easily excited, allowing the material to utilize a broader range of the light spectrum. mdpi.com Such TD-DFT studies are essential for the rational design and virtual screening of novel organic materials for photovoltaic applications. nih.govrsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. wikipedia.orglongdom.org These models are used in medicinal chemistry and environmental science to predict the properties of new or untested chemicals, aiding in drug discovery and risk assessment. wikipedia.orgnih.gov

While specific QSAR models focused solely on this compound are not extensively documented in the search results, the QSAR methodology has been applied to closely related naphthalene derivatives to predict their biological activities. For instance, QSAR studies have been conducted on:

Naphthalene-1,4-dione analogs to correlate their physicochemical properties with antitubercular activity. researchgate.net

4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives to establish a relationship between their structural features and antimicrobial potential. researchgate.netijpsjournal.com

Furthermore, the parent naphthalene structure has been included in broader QSAR studies. One such study developed a QSAR model to estimate the predicted no-effect concentration (PNEC) for petroleum hydrocarbons and their derivatives. nih.gov Naphthalene was used as one of the compounds to verify the accuracy of the developed model. nih.gov

Table 3: QSAR Model Verification for Naphthalene

Compound Estimated PNEC (μg/L) Published Regulatory Limit (μg/L)
Naphthalene 1.86 2.3

Data sourced from a QSAR study on petroleum hydrocarbons. nih.gov

The close agreement between the QSAR-predicted value and the published regulatory limit for naphthalene demonstrates the potential of this approach to provide reliable estimates for environmental safety thresholds, reducing the need for extensive toxicity testing. nih.gov

Applications of Naphthalene 1,4 Diamine in Materials Science and Engineering

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

While naphthalene-based compounds are utilized in the synthesis of porous crystalline polymers, specific research detailing the integration of Naphthalene-1,4-diamine into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is not extensively covered in the available literature. The development of COFs often involves imine-linked reactions, for which diamine compounds are essential. For instance, studies have demonstrated the synthesis of imine-linked conjugated COFs through a reaction between 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine to create luminescence sensors. nih.govacs.orgnih.gov These materials exhibit high physicochemical stability and ordered pore structures. nih.gov In the realm of MOFs, linkers are more commonly derived from naphthalene (B1677914) dicarboxylic acids rather than diamines. frontiersin.orgrsc.org

Polymer Synthesis and High-Performance Polyimides

The incorporation of naphthalene-containing diamines into polymer backbones is a key strategy for producing high-performance polyimides (PIs). These polymers are sought after for their exceptional thermal stability, mechanical strength, and desirable dielectric properties. mdpi.commdpi.com The synthesis typically involves a two-step poly(amic acid) process, where a diamine is reacted with a dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). vt.edu The resulting poly(amic acid) is then chemically or thermally treated to form the final polyimide. vt.educore.ac.uk

The rigid and bulky nature of the naphthalene group enhances the thermal stability of the resulting polyimides. Research has shown that PIs containing a naphthalene unit can exhibit a 5% thermal weight loss temperature (Td5%) as high as 569°C and a glass transition temperature (Tg) up to 381°C. mdpi.com For example, a polyimide composed of 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (a naphthalene-containing diamine) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) displays a glass transition temperature of 387°C, which is comparable to the commercial PI material Kapton®. rsc.orgresearchgate.net

Solubility and Optical Transparency of Polyimides

A significant challenge with fully aromatic polyimides is their poor solubility in common organic solvents, which limits their processability. researchgate.net Introducing naphthalene units into the diamine monomer structure is an effective method to improve solubility without compromising thermal stability. rsc.org Further enhancement is achieved by adding bulky alkyl side groups to the diamine, which disrupts chain packing and increases the free volume. rsc.orgresearchgate.net

Polyimides derived from certain naphthalene-containing diamines demonstrate good solubility in various organic solvents. researchgate.net This improved processability allows them to be solution-cast into thin, flexible films. rsc.orgresearchgate.net

Table 1: Solubility of Naphthalene-Containing Polyimides

Dianhydride Component Diamine Component NMP DMAc DMSO CHCl₃
ODPA BAN-3 ++ ++ ++ ++
6FDA BAN-3 ++ ++ ++ ++
ODPA N6/DMMDA ++ ++ ++ --

Data sourced from multiple studies. rsc.orgrsc.orgresearchgate.net ++: Soluble at room temperature; --: Insoluble.

In addition to solubility, optical transparency is a crucial property for applications in optoelectronics and flexible displays. nasa.govntu.edu.tw The introduction of naphthalene groups, particularly when combined with structural variations that reduce electronic interactions between polymer chains, can yield polyimides with high optical transparency. rsc.orgnasa.gov Films made from these polymers have been reported to achieve transmittances greater than 86% at 450 nm and above 95% in the 400-700 nm wavelength range. rsc.orgresearchgate.netrsc.org

Photophysical and Electrochemical Properties of Naphthalene Polyimides

Polyimides containing naphthalene moieties exhibit unique photophysical and electrochemical properties that make them suitable for optoelectronic applications. researchgate.net These polymers can be designed to be fluorescent and electroactive. researchgate.net The incorporation of naphthalene diimide (NDI) units, which are electron-poor chromophores, is a common strategy. beilstein-journals.orgacs.org

The electrochemical properties are characterized by the reduction potential of the imide groups. mdpi.com Naphthaleneimide rings undergo easier reduction compared to five-membered ring counterparts, making them excellent n-type units for organic electronics. mdpi.comacs.org Studies on 1,4,5,8-naphthalenediimide (NDI) have been conducted to understand its redox activity for potential use in high-rate lithium-ion battery electrodes. materialsvirtuallab.org The photophysical properties of these polyimides, such as light absorption and emission, can be tuned. For example, some DOPO-containing polyimides emit blue light in solution, with emission maxima between 340-445 nm, and green light in a thin-film state. mdpi.com

Table 2: Key Properties of Naphthalene-Based Polymers

Property Value/Observation Reference
LUMO Energy Level As low as -4.0 eV for certain core-substituted NDIs acs.org
Light Emission Blue to green light emission depending on the state (solution vs. film) mdpi.com
Redox Behavior Reversibly reducible, forming stable radical anions beilstein-journals.org
Application Potential as hole-transporting materials for OLEDs researchgate.net

Dye and Pigment Synthesis

This compound is a recognized intermediate in the synthesis of various dyes. dyestuffintermediates.com Its chemical structure allows it to be a precursor in classical azo coupling reactions, which are fundamental to the production of a wide range of colorants. icrc.ac.ir Specifically, this compound is used in the manufacturing of several commercial dyes. dyestuffintermediates.com

List of Dyes Synthesized from this compound:

C.I. Basic Red 6

C.I. Solvent Violet 31

C.I. Solvent Violet 51

The broader class of naphthalene-based compounds is widely used to create azo dyes for coloring materials like polyester (B1180765) fibers. icrc.ac.ir The naphthalene ring system is integral to the chromophore, contributing to the color and fastness properties of the final dye product. researchgate.net

Corrosion Inhibition

Recent research has identified this compound as a promising corrosion inhibitor, particularly for protecting metals like mild steel in corrosive environments. researchgate.net Its effectiveness stems from the presence of heteroatoms (nitrogen) with lone pairs of electrons and the aromatic naphthalene ring, which can interact with vacant d-orbitals of metal surfaces to form a protective adsorbed layer.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the inhibition mechanism at a molecular level. researchgate.netjeires.com These studies evaluate quantum chemical parameters to predict the efficiency of the inhibitor. This compound, referred to as Naphthalene-4-diamine (N4D) in some studies, has shown promising corrosion inhibition capabilities in these theoretical evaluations. researchgate.netjeires.com

Mechanisms of Corrosion Inhibition on Metal Surfaces (e.g., Fe (111))

The mechanism of corrosion inhibition by this compound on a metal surface like iron involves the adsorption of the molecule onto the surface, blocking the active sites for corrosion. DFT simulations on the Fe (111) surface provide detailed insights into this interaction. researchgate.netjeires.com The adsorption process is facilitated by the donation of electrons from the nitrogen atoms and the π-electrons of the naphthalene ring to the iron surface. jeires.com

This interaction is quantified by several parameters. A high value for the highest occupied molecular orbital (EHOMO) energy indicates a greater tendency for the molecule to donate electrons to the metal surface. A low value for the lowest unoccupied molecular orbital (ELUMO) energy suggests the molecule can accept electrons from the metal, facilitating back-donation. The energy gap (ΔE) between HOMO and LUMO is also a key indicator of inhibitor efficiency. jeires.com this compound (N4D) shows favorable values for these parameters, suggesting a strong interaction with the Fe (111) surface and effective inhibition properties. researchgate.netjeires.com

Table 3: Calculated Quantum Chemical Parameters for this compound (N4D) as a Corrosion Inhibitor

Parameter Description Value
EHOMO Highest Occupied Molecular Orbital Energy -5.02 eV
ELUMO Lowest Unoccupied Molecular Orbital Energy -1.13 eV
ΔE (Energy Gap) ELUMO - EHOMO 3.89 eV
IE (Ionization Energy) -EHOMO 5.02 eV
AE (Electron Affinity) -ELUMO 1.13 eV
η (Global Hardness) (IE - AE) / 2 1.95
σ (Softness) 1 / η 0.51
Binding Energy on Fe (111) Energy of adsorption on the iron surface -7.21 eV

Data sourced from a DFT study. jeires.com

Photovoltaic Materials and Organic Electronic Devices

The unique electronic characteristics of the naphthalene moiety make its 1,4-diamine derivative a valuable component in the construction of organic materials for electronic devices. It primarily functions as an electron-donating unit, which can be integrated into larger molecular or polymeric structures to facilitate charge transport and light absorption, crucial processes in photovoltaics and organic electronics.

This compound is utilized as the donor component in donor-acceptor (D-A) type structures, where its electron-rich nature is pivotal. These architectures are designed to promote intramolecular charge transfer (ICT) upon photoexcitation, a key process for applications in organic electronics.

Researchers have synthesized Schiff base oligomers through the polycondensation of this compound with various silane-based dialdehydes. These materials exhibit moderate molecular weights and thermal stability, with their optical and electronic properties being tunable based on the specific acceptor unit paired with the diamine donor. The incorporation of the diamine into these oligomer backbones creates a conjugated system that is essential for their function in electronic devices.

In a different approach, derivatives such as N,N,N',N'-tetramethyl-naphthalene-1,4-diamine have been investigated as potent photo-electron donors in models of artificial photosynthetic systems. Furthermore, more complex porous organic polymers (POPs) have been synthesized using N,N,N′,N′-tetrakis(4-acetylphenyl)this compound as a core scaffold, demonstrating the diamine's utility in creating robust, functional macromolecular structures.

Interactive Table: Properties of this compound based Oligomers Below is a summary of properties for Schiff base oligomers synthesized from this compound (dAN).

Oligomer NameAcceptor MonomerMolecular Weight (kDa)Key FeatureReference
o-SBN1DMS-based dialdehyde5.10Moderate molecular weight
o-SBN2TPS-based dialdehyde11.58Higher molecular weight and solubility

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

A critical application of this compound derivatives is in the development of Hole Transport Materials (HTMs) for perovskite solar cells (PSCs). An effective HTM must facilitate the efficient extraction and transport of holes from the perovskite layer to the electrode. The inherent electron-donating properties and structural planarity of the naphthalene core make its diamine derivatives suitable candidates for this role.

Specifically, complex derivatives of this compound have been synthesized and shown to function as effective HTMs. These materials are designed to have high thermal stability, which is crucial for the long-term operational stability of PSCs. For instance, the addition of carbazole (B46965) moieties onto a dimer or trimer of N-phenyl-1-naphthylamine, which is structurally related to this compound derivatives, has yielded HTMs with high glass transition temperatures (Tg), indicating excellent thermal stability.

Moreover, Schiff base polymers derived from this compound are considered promising building blocks for HTMs that can enhance the long-term stability of perovskite solar cells.

Interactive Table: this compound based Hole Transport Materials This table outlines specific HTMs derived from this compound and their notable properties.

Compound NameKey Structural MoietyGlass Transition Temp. (Tg)ApplicationReference
N-(4-carbazol-9-yl-phenyl)-N′-naphthalen-1-yl-N,N′-diphenyl-naphthalene-1,4-diamineCarbazole135 °COLEDs, PSCs
N-(4-carbazol-9-yl-phenyl)-N′-(4-N,N-phenyl-naphthalene-naphthalen-1-yl)-N,N′-diphenyl-naphthalene-1,4-diamineCarbazole167 °COLEDs, PSCs

Sensors and Molecular Probes

The this compound scaffold is also a valuable platform for designing specialized molecules that can act as sensors or interact with biological systems, positioning them as useful biochemical tools.

While the development of sensors for various analytes is a broad field, the scientific literature reviewed does not prominently feature this compound or its direct derivatives as the primary recognition or signaling unit in the specific application of anion sensing. While the compound is used in the synthesis of various dyes, its dedicated role in anion-selective probes is not well-documented in available research.

Derivatives of this compound have been successfully designed and synthesized to function as potent and specific inhibitors of key biological pathways, making them valuable tools for biochemical and medical research.

One significant application is the development of inhibitors for the Keap1-Nrf2 protein-protein interaction. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. This compound serves as the central scaffold for these inhibitors, which are designed to disrupt the interaction between the Keap1 and Nrf2 proteins. This disruption activates the Nrf2 pathway, leading to the expression of cytoprotective genes. The synthesis of these inhibitors often starts with the modification of a related precursor, 4-nitro-1-naphthylamine (B40213), which is then reduced to the corresponding 1,4-diamine intermediate.

Another important application is in the inhibition of sirtuin enzymes. A series of N,N'-bisbenzylidenethis compound derivatives were synthesized and evaluated as inhibitors of SIRT2 (Silent information regulator human type 2), a class III histone deacetylase. These compounds represent a novel structural backbone for SIRT2 inhibitors and serve as chemical probes to study the biological functions of this enzyme, which is implicated in various cellular processes and diseases.

Interactive Table: Biochemical Probes from this compound This table summarizes the application of this compound derivatives as biochemical tools.

Derivative ClassBiological TargetApplicationReference
1,4-Bis(arylsulfonamido)naphthalene derivativesKeap1-Nrf2 Protein-Protein InteractionProbes for oxidative stress pathways
N,N'-Bisbenzylidenethis compound derivativesSIRT2 EnzymeEnzyme inhibitors for functional studies

Biological and Biomedical Research Applications of Naphthalene 1,4 Diamine Derivatives

Antimicrobial Activities

Naphthalene-1,4-diamine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective drugs. rasayanjournal.co.inresearchgate.net Their efficacy spans across different domains of microorganisms, including bacteria, fungi, and mycobacteria.

These derivatives have shown significant antibacterial effects against a range of both Gram-positive and Gram-negative bacteria.

Klebsiella oxytoca : Certain naphthalene (B1677914) derivatives have been evaluated for their activity against Klebsiella species, which are known to cause a variety of infections. rsc.org

Staphylococcus aureus : A number of studies have highlighted the potent activity of this compound derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). ijpsjournal.comekb.eg

Escherichia coli : The antibacterial spectrum of these compounds also includes noteworthy efficacy against Escherichia coli. mdpi.comsemanticscholar.org

Pseudomonas aeruginosa : Several derivatives have been identified that exhibit inhibitory activity against the opportunistic pathogen Pseudomonas aeruginosa. mdpi.comsemanticscholar.org

Interactive Data Table: Antibacterial Activity of Naphthalene Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Naphthalene-chalcone hybridS. aureus12.5 nih.gov
Naphthalene-chalcone hybridE. coli25 nih.gov
Naphthylamine analogB. subtilis- ekb.eg
Naphthylamine analogS. aureus- ekb.eg
Naphthylamine analogE. coli- ekb.eg
Naphthylamine analogP. aeruginosa- ekb.eg
Naphthalene derivativeK. pneumoniae- mdpi.com

The investigation into this compound derivatives has also revealed their potential as antifungal agents. Studies have shown that certain synthesized compounds exhibit significant activity against various fungal species. nih.govpharmacyjournal.orgijpsjournal.com

A significant area of research has been the evaluation of these derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several synthesized compounds have demonstrated promising antimycobacterial activity, with some exhibiting low minimum inhibitory concentrations (MIC). rasayanjournal.co.in

The therapeutic potential of this compound derivatives extends to antiprotozoal applications, with research indicating their activity against the malaria parasite.

Anticancer and Antitumor Properties

In the realm of oncology, this compound derivatives have been a focal point of research due to their potent cytotoxic effects against a variety of cancer cell lines. nih.govnih.govnih.govrsc.orgresearchgate.netwisdomlib.org

The anticancer and antitumor properties of these derivatives are attributed to several mechanisms of action at the cellular and molecular level.

DNA Intercalation : One of the primary mechanisms by which these compounds exert their cytotoxic effects is through DNA intercalation. The planar aromatic structure of the naphthalene ring allows these molecules to insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription, which ultimately leads to cell death.

Oxidative Stress : Several naphthalene-1,4-dione derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). mdpi.comnih.govmdpi.comresearchgate.net This increase in oxidative stress can lead to cellular damage and trigger programmed cell death pathways. mdpi.comnih.govmdpi.comresearchgate.net The induction of ROS is a key mechanism contributing to their anticancer activity. mdpi.comnih.govmdpi.comresearchgate.net

Inhibition of Proteins : Naphthalene derivatives have also been found to inhibit the activity of crucial cellular proteins involved in cancer progression. For instance, some compounds have been identified as inhibitors of enzymes like topoisomerase, which is essential for DNA replication and repair.

Interactive Data Table: Anticancer Activity of Naphthalene Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthalene-substituted triazole spirodienoneMDA-MB-231 (Breast)0.03 - 0.26 nih.govnih.gov
Naphthalene-substituted triazole spirodienoneHeLa (Cervical)0.07 - 0.72 nih.govnih.gov
Naphthalene-substituted triazole spirodienoneA549 (Lung)0.08 - 2.00 nih.govnih.gov
Naphthalene-chalcone hybridA549 (Lung)7.835 nih.gov
Naphthalene substituted benzimidazole (B57391) derivativeHepG2 (Liver)0.078 - 0.625 researchgate.net
2-naphthol derivativeHep G2 (Liver)1.2 researchgate.net
2-naphthol derivativeA549 (Lung)1.6 researchgate.net
2-naphthol derivativeMDA-MB-231 (Breast)0.9 researchgate.net
2-naphthol derivativeHeLa (Cervical)0.8 researchgate.net
Naphthalene-1,4-dione analogueHEC1A (Endometrial)1.24 - 10.22 rsc.org
Naphthalene-1,4-dione analogueCALU-1 (Lung)- rsc.org
Naphthalene-1,4-dione analogueMia-Pa-Ca-2 (Pancreatic)- rsc.org

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, PC3, HEC1A)

Derivatives of naphthalene have been the subject of extensive research to evaluate their cytotoxic effects against various human cancer cell lines. researchgate.net The 1,4-naphthoquinone (B94277) scaffold, in particular, is a key component in many natural products and clinically used anticancer drugs, known to induce apoptosis in cancer cells through mechanisms like oxidative stress and inhibition of proteins involved in DNA replication. brieflands.com

A series of 1,3,4-oxadiazole-naphthalene hybrids were synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Several of these compounds demonstrated notable cytotoxicity. nih.gov For instance, one compound showed an IC50 value of 11.23 µM against MCF-7 cells. nih.gov Similarly, in a study focused on developing new anticancer leads, various synthesized naphthoquinone derivatives and related imines were tested against MCF-7 and prostate cancer (PC3) cell lines. brieflands.com The results indicated that benzoacridinedione derivatives and certain imines were the most potent against breast cancer, with IC50 values ranging from 5.4 to 47.99 μM. brieflands.com

Further research into naphthalene-1,4-dione analogues identified a hit compound, BH10, which displayed greater cytotoxicity towards cancer cells over normal cells. nih.gov A library of analogues based on the BH10 scaffold was prepared to improve potency and cancer-cell specificity. rsc.org Testing against the HEC1A endometrial cancer cell line revealed that several analogues had potent activity, with IC50 values around 1 μM. nih.govrsc.org Specifically, 2-bromosubstituted compounds showed strong cytotoxicity against HEC1A cells, with IC50 values of 9.55, 4.16, and 1.24 μM for different derivatives. nih.gov Another analogue, an imidazole (B134444) derivative, was highlighted for its optimal balance of potency and selectivity, with an IC50 of 6.4 μM against HEC1A cells. nih.govrsc.org

Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines

Compound/Derivative TypeCell LineIC50 Value (μM)Reference
1,3,4-Oxadiazole-naphthalene hybrid (Compound 5)MCF-711.23 nih.gov
Benzoacridinedione derivatives & IminesMCF-75.4 - 47.99 brieflands.com
Naphthalene-1,4-dione analogue (BH10)HEC1A10.22 nih.gov
2-Bromosubstituted naphthalene-1,4-dione (Compound 8)HEC1A9.55 nih.gov
2-Bromosubstituted naphthalene-1,4-dione (Compound 9)HEC1A4.16 nih.gov
2-Bromosubstituted naphthalene-1,4-dione (Compound 10)HEC1A1.24 nih.gov
Imidazole derivative of BH10 (Compound 44)HEC1A6.4 nih.govrsc.org

Potential as Chemotherapy Agents and New Drug Leads

The demonstrated cytotoxicity of naphthalene derivatives has positioned them as promising candidates for the development of new chemotherapy agents. brieflands.commdpi.com The quinone scaffold, a core component of many this compound derivatives, is present in numerous frontline chemotherapy drugs, including doxorubicin (B1662922) and mitomycin A. brieflands.comnih.gov The search for novel drug-like agents with high therapeutic potential and minimal side effects has led researchers to explore synthetic naphthalene-based compounds. researchgate.net

One research effort focused on disrupting the Warburg effect, a metabolic hallmark of most cancers, as a strategy for achieving selective cytotoxicity. nih.govrsc.org A screening platform identified a 1,4-naphthoquinone derivative, BH10, that was more toxic to cancer cells than to normal cells. nih.gov This compound was found to alter cellular glucose metabolism and increase oxygen consumption in cancer cells. nih.gov Subsequent development of analogues aimed to improve potency and cancer-cell specificity, leading to the identification of several compounds with IC50 values around 1 μM, marking them as significant leads for future drug development. nih.govrsc.org The study highlighted that the imidazole derivative, compound 44, had the most favorable balance of potency and selectivity. nih.govrsc.org

Naphthalimide analogs also represent a promising class of anticancer agents. mdpi.com A study on naphthalimide derivatives with a fused thiazole (B1198619) fragment found that one compound, 3a, moderately inhibited primary tumor growth (52.6%) and potently interrupted lung metastasis (75.7%) in animal models, without obvious systemic toxicity at the therapeutic dose. mdpi.com This compound was identified as a valuable lead for further investigation. mdpi.com The diverse biological activities and potential for structural modification make naphthalene derivatives a rich source for the discovery of new anticancer leads. brieflands.comnih.gov

Antioxidant and Pro-oxidant Properties

Naphthalene derivatives have been investigated for their antioxidant and pro-oxidant activities, which are often linked to their therapeutic and toxicological effects. nih.govnih.gov The class of diamino-naphthalenes, for instance, exhibits antioxidant properties that are partly related to the relative positions of the two amino groups. nih.gov A study demonstrated that modifying 1,5-diamino-naphthalene (DAN) through asymmetric mono-amidation with pyroglutamic acid could effectively suppress its pro-oxidant properties while retaining mild antioxidant activity. nih.gov This suggests that structural modifications can tune the electronic distribution of the aromatic system, thereby modulating its redox characteristics. nih.gov

In another study, a series of new naphthalene-based chalcone (B49325) derivatives were synthesized and screened for their antioxidant capacities using the DPPH radical scavenging assay. nih.govresearchgate.net The results showed that some of the synthesized heterocyclic derivatives were potent antioxidants, with IC50 values comparable to that of the standard antioxidant, ascorbic acid. nih.govresearchgate.net Specifically, compounds 5 and 10 in the study exhibited the highest potency with IC50 values of 178 and 177 μM, respectively, against ascorbic acid's IC50 of 148 μM. nih.govresearchgate.net These findings suggest that such heterocycles could be developed as promising drugs for treating diseases related to oxidative stress. nih.gov The antioxidant capacity of 1,4-dihydropyridine (B1200194) derivatives has also been noted for their ability to act as hydrogen donors and inhibit free radical reactions. nih.gov

Inhibition of Amyloid-beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD), making the inhibition of this process a key therapeutic strategy. nih.govfrontiersin.org Naphthalene derivatives have emerged as potential anti-amyloidogenic agents. nih.gov Research has focused on designing small molecules with a naphthalene scaffold that can modulate Aβ aggregation and its associated neurotoxicity. biorxiv.org

In one study, a series of novel naphthalene monoimide (NMI) derivatives were designed and synthesized to interfere with Aβ aggregation. biorxiv.org Biophysical, microscopy, and cellular studies identified a lead candidate, TGR63, which is functionalized with 4-ethynyl-N,N-dimethylaniline and N,N,N-trimethylethylenediamine. biorxiv.orgdiva-portal.org This compound proved to be a potent modulator of Aβ42 aggregation and could rescue neuronal cells from the associated plasma membrane toxicity. biorxiv.orgdiva-portal.org In silico studies suggested that TGR63 disrupts salt bridges and intermolecular hydrogen bonds within Aβ42 fibrils, leading to the destabilization of the Aβ assembly. diva-portal.org

Another study presented the synthesis of new naphthalene derivatives and evaluated them as anti-β-amyloidogenic agents. nih.gov Molecular dynamics simulations predicted that these compounds could form thermodynamically stable complexes with both the Aβ(1-42) peptide and its fibrils. nih.gov The lead compound from this research demonstrated a high affinity for amyloid plaques in ex vivo assays and was shown to improve cognitive function and reduce the hippocampal β-amyloid burden in a transgenic mouse model of AD. nih.gov These results collectively suggest that specific naphthalene derivatives could serve as novel therapeutic agents for Alzheimer's disease by effectively inhibiting the critical process of Aβ aggregation. nih.govbiorxiv.org

SIRT2 Inhibition

Sirtuin 2 (SIRT2), a type of histone deacetylase, has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. acs.org Consequently, the development of SIRT2 inhibitors has become an active area of research. A series of N,N′-bisbenzylidenebenzene-1,4-diamine and N,N′-bisbenzylidenethis compound derivatives have been synthesized and evaluated as inhibitors for human SIRT2. acs.orgnih.gov

The design of these novel compounds was based on previously identified hits from molecular modeling. acs.org In vitro testing revealed that several of these derivatives exhibited inhibitory activity against SIRT2. acs.org The unsubstituted N,N′-bisbenzylidenethis compound showed a low level of inhibition (18% at 200 µM). acs.org However, the introduction of hydroxyl substituents significantly improved inhibitory activity. acs.org The meta- and para-substituted hydroxy derivatives were the most potent in this series, with inhibitions of 53% and 64% at 200 µM, respectively, and corresponding IC50 values of 195.9 µM and 137.4 µM. acs.org

SIRT2 Inhibition by this compound Derivatives

CompoundSubstitutionInhibition at 200 µM (%)IC50 (µM)Reference
N,N′-bisbenzylidenethis compound (5a)Unsubstituted18- acs.org
meta-hydroxy derivative (5c)meta-hydroxy53195.9 acs.org
para-hydroxy derivative (5d)para-hydroxy64137.4 acs.org

The study also synthesized a related series based on a benzene-1,4-diamine core, where N,N′-bis(2-hydroxybenzylidene)benzene-1,4-diamine was found to be the most potent inhibitor, with an IC50 of 58.4 µM, making it equipotent with the well-known SIRT2 inhibitor sirtinol. acs.org These findings indicate that the bisbenzylidenethis compound structure represents a new type of backbone for SIRT2 inhibitors. acs.org

Anti-inflammatory Activity

Naphthalene derivatives, particularly those based on the 1,4-naphthoquinone structure, have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net These compounds have been shown to inhibit inflammatory pathways in various experimental models. nih.gov Synthetic naphthalene-based compounds are recognized for a range of potent bioactivities, including anti-inflammatory effects. researchgate.netresearchgate.net

A study investigating 1,4-naphthoquinone derivatives isolated from a mangrove-derived fungus tested their inhibitory effects on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in murine macrophage cells. nih.gov All tested compounds inhibited NO production, with IC50 values ranging from 1.7 to 49.7 μM, and most were more potent than the positive control, indomethacin (B1671933) (IC50 of 26.3 μM). nih.gov This suggests that the 1,4-naphthoquinone core is a key active center for the anti-inflammatory effect. nih.gov

Further mechanistic studies on a particularly effective derivative, compound 9, revealed that it reduced the mRNA levels of key pro-inflammatory enzymes and cytokines. nih.gov This included the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Another study on synthetic naphthalene derivatives showed that some compounds had significant inhibitory effects on the activation of neutrophils, a key cell type in the inflammatory response. researchgate.net One derivative, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), showed the highest potency in inhibiting the release of the granule enzyme lysozyme (B549824) from neutrophils. researchgate.net

Neuroprotective and Anti-neurodegenerative Roles

The multifaceted biological activities of naphthalene derivatives, including their antioxidant, anti-inflammatory, and anti-amyloid properties, contribute to their potential as neuroprotective and anti-neurodegenerative agents. nih.govnih.gov Neurodegenerative diseases like Alzheimer's are often characterized by oxidative stress, chronic neuroinflammation, and the aggregation of proteins like amyloid-beta, making multi-target compounds particularly valuable. nih.govnih.gov

Derivatives of 1,4-dihydropyridine have been developed as multitarget-directed ligands with potent antioxidant and anti-inflammatory properties. nih.gov These compounds have also demonstrated the ability to inhibit GSK-3β (an enzyme implicated in tau protein hyperphosphorylation) and block L-type voltage-dependent calcium channels, whose dysregulation can lead to neuronal death. nih.gov These derivatives showed a strong neuroprotective profile in in-vitro models of neurodegeneration, with one compound, 4g, reversing cell death induced by tau hyperphosphorylation in hippocampal slices by reducing the production of reactive oxygen species (ROS). nih.gov

The ability of certain naphthalene derivatives to inhibit Aβ aggregation is a direct mechanism for neuroprotection in the context of Alzheimer's disease. nih.gov A lead compound that effectively reduced Aβ aggregation also improved cognitive function in a mouse model of the disease, underscoring its therapeutic potential. nih.gov By addressing multiple pathological pathways simultaneously—reducing inflammation, combating oxidative stress, and preventing toxic protein aggregation—naphthalene-based compounds represent a promising therapeutic strategy for complex neurodegenerative disorders. nih.gov

Future Directions and Emerging Research Areas

Development of Naphthalene-1,4-diamine Based Functionalized Materials with Enhanced Properties

The development of novel functionalized materials derived from this compound is a significant and expanding area of research. The rigid and aromatic nature of the naphthalene (B1677914) core provides a robust scaffold for creating materials with enhanced thermal, mechanical, and electronic properties.

One key area is in the production of high-performance polyimides. By reacting this compound with various dianhydrides, researchers can synthesize polyimides with excellent thermal stability, good solubility, and desirable optical transparency. These properties make them suitable for applications in aerospace and as potential optical substrates for organic light-emitting diodes (OLEDs). researchgate.net The introduction of bulky substituents or modifying the diamine structure can further tune the properties of the resulting polyimides, for example, to create materials with microporous structures for gas transport applications. researchgate.net

Naphthalene diimides (NDIs), another class of materials derived from naphthalene precursors, are being explored for their use in organic electronics. acs.org Functionalization at the core of the NDI structure can significantly alter their photophysical and electronic properties, making them promising as n-type organic semiconductors for applications in organic photovoltaics and sensors. acs.org The ability to tune the Lowest Unoccupied Molecular Orbital (LUMO) through core substitution is a key factor in designing these materials. acs.org

Furthermore, derivatives of this compound are being investigated for their potential in creating advanced materials for energy storage, such as organic cathodes for lithium batteries. acs.org The redox properties of these materials are central to their function in such applications.

Exploration of Novel Synthetic Routes and Catalytic Systems

While established methods for synthesizing this compound exist, ongoing research aims to develop more efficient, sustainable, and versatile synthetic routes. A common approach involves the reduction of a nitro group to an amine. For instance, a palladium-catalyzed hydrogenation of 4-nitro-1-naphthylamine (B40213) can produce this compound. nih.gov Another method utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of hydrochloric acid to reduce dinitro-naphthalene derivatives to their corresponding diamines. acs.org

Researchers are also exploring one-step reactions and novel catalytic systems to simplify synthesis and improve yields. For example, the synthesis of naphthalene-containing diamines for polyimides has been achieved through a one-step electrophilic substitution reaction between an aldehyde and an aniline (B41778) derivative. researchgate.net The development of new catalysts and reaction conditions is crucial for enabling the synthesis of a wider range of functionalized this compound derivatives with precise control over their structure.

The table below summarizes some of the synthetic approaches and catalysts used in the preparation of this compound and its derivatives.

PrecursorReagents/CatalystProductReference
4-Nitro-1-naphthylaminePalladium-catalyzed hydrogenationThis compound nih.gov
4,8-Dinitro-1,5-naphthalenediamineSnCl₂·2H₂O, HCl1,4,5,8-Naphthalenetetramine tetrahydrochloride acs.org
Naphthalene-1-carbaldehyde, AnilineElectrophilic substitution4,4'-(Naphthalen-1-ylmethylene)dianiline researchgate.net
2,3-Dichloro-1,4-naphthoquinone, AmineNucleophilic substitutionAmino-1,4-naphthoquinone derivatives acs.org
1,5-NaphthalenediamineBenzyl chloroformate, Na₂CO₃, then HNO₃, NaNO₂Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate acs.org

In-depth Mechanistic Studies of Biological Activities and Molecular Targets

This compound and its derivatives have shown a range of biological activities, prompting in-depth studies to understand their mechanisms of action and identify their molecular targets. The planar aromatic structure of the naphthalene ring allows it to intercalate into DNA, which is a potential mechanism for its observed anticancer properties.

Derivatives of this compound are being investigated as inhibitors of specific protein-protein interactions (PPIs). For example, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives have been developed as direct inhibitors of the Keap1-Nrf2 PPI, which is implicated in neuroinflammation. nih.gov These compounds have been shown to stimulate the cellular Nrf2 signaling pathway and suppress the upregulation of pro-inflammatory cytokines. nih.gov

The antimicrobial properties of naphthalene derivatives are also a subject of study. Certain complexes have demonstrated significant antibacterial activity against clinically isolated bacterial strains. The development of new drugs effective against multi-drug resistant strains of Mycobacterium tuberculosis is another area of exploration for this compound derivatives. The mechanism of action for these antimicrobial effects is an active area of research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Applications

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the performance of this compound derivatives in various applications. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity or material properties, researchers can identify key structural features that govern performance.

In the context of drug development, detailed SAR studies have been conducted on naphthalene-based inhibitors of the Keap1-Nrf2 PPI. nih.gov These studies have revealed that the sulfonamide linkers directly connecting the naphthalene core to flanking aryl rings and the presence of two acetate (B1210297) groups are critical for inhibitory activity. nih.gov The addition of extra methyl or carbonyl groups to the linker resulted in a complete loss of activity. nih.gov Further exploration of various heterocyclic and fused ring systems attached to the aryl moieties has been undertaken to optimize binding interactions and cellular activity. nih.gov

Similarly, for anticancer applications, SAR studies on naphthalene-1,4-dione analogues have provided valuable insights. nih.govrsc.org For instance, the incorporation of an imidazole (B134444) ring was found to enhance both the potency and selectivity of the compounds. nih.govrsc.org The presence of halogen atoms and specific terminal cyclic amine groups were also identified as important for maintaining high activity. nih.govrsc.org

The table below presents a summary of SAR findings for naphthalene derivatives.

Application AreaKey Structural FeatureEffect on Activity/PropertyReference
Keap1-Nrf2 InhibitionDirect sulfonamide linker between naphthalene and aryl ringsCritical for inhibitory activity nih.gov
Keap1-Nrf2 InhibitionAddition of methyl/carbonyl to linkerComplete loss of activity nih.gov
Anticancer ActivityIncorporation of an imidazole ringEnhances potency and selectivity nih.govrsc.org
Anticancer ActivityPresence of halogen atomsCrucial for maintaining potency nih.govrsc.org
Anticancer ActivityTerminal cyclic amine groupsGenerally exhibit higher activity nih.govrsc.org

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and characterization is a powerful strategy for the rational design of new this compound-based molecules and materials. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of these compounds before they are synthesized in the lab.

Computational studies have been used to investigate the conformational landscape of this compound, identifying the most thermodynamically stable conformers and how the orientation of the amino groups influences the electronic properties. These calculations can also predict key electronic parameters like ionization potential, electron affinity, and chemical hardness, which help in understanding the reactivity of the molecule.

In the field of materials science, DFT calculations are employed to explore the photovoltaic properties of naphthalene-diamine-based chromophores. rsc.orgrsc.orgsemanticscholar.org These studies can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the band gap, and the absorption spectra, which are crucial parameters for designing efficient materials for solar cells. rsc.orgrsc.orgsemanticscholar.org For example, a combined experimental and DFT study on a series of naphthalene-1,5-diamine-based donor chromophores demonstrated a good correlation between the calculated and experimental properties, validating the use of computational methods for predicting photovoltaic performance. rsc.orgrsc.orgsemanticscholar.org

Computational simulations are also used to study the interaction of naphthalene derivatives with surfaces, such as in the context of corrosion inhibition. jeires.comresearchgate.net DFT and molecular dynamics simulations can help to understand the binding mechanisms of these molecules on metal surfaces and guide the design of more effective corrosion inhibitors. jeires.comresearchgate.net This combined computational and experimental approach accelerates the discovery and optimization of functional materials based on this compound.

Q & A

Q. What are the standard synthetic routes for Naphthalene-1,4-diamine, and how can purity be optimized?

this compound is typically synthesized via the reaction of 1,4-diaminobenzene with 2-naphthylamine under controlled conditions. Key parameters include the use of catalysts (e.g., acid or base catalysts) and precise temperature/pressure regulation. Purification methods such as recrystallization or column chromatography are critical for achieving >95% purity. For lab-scale synthesis, inert atmospheres (e.g., nitrogen) prevent oxidation byproducts .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural characterization involves a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C), Fourier-transform infrared spectroscopy (FT-IR) for amine group identification, and high-resolution mass spectrometry (HR-MS). X-ray crystallography is used for definitive confirmation in crystalline derivatives, as demonstrated in COF-Ph-NaPh synthesis .

Q. What are the primary applications of this compound in materials science?

It serves as a monomer in covalent organic frameworks (COFs) due to its rigid aromatic structure and dual amine groups, enabling controlled polymerization. For example, COF-Naph-Ph exhibits hierarchical porosity and thermal stability up to 400°C, making it suitable for gas storage and catalysis .

Advanced Research Questions

Q. How do oxidation and reduction reactions of this compound influence its stability in biological assays?

Oxidation with agents like KMnO₄ yields quinone derivatives, which can alter redox activity and complicate biological testing. Reduction with NaBH₄ stabilizes the amine form but may reduce bioavailability. Stability studies under inert conditions (e.g., argon) are recommended for maintaining integrity during anticancer or antimicrobial assays .

Q. What experimental strategies resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity (e.g., hepatic vs. renal effects) often stem from variations in exposure routes (oral vs. inhalation) or species-specific metabolism. Systematic reviews should follow inclusion criteria such as those in Table B-1 (Health Effects, Species, Exposure Routes) to standardize cross-study comparisons. Dose-response modeling and in vitro metabolomics (e.g., liver microsomes) can clarify mechanisms .

Q. How can this compound derivatives be optimized for photovoltaic applications?

Modifying the electron-donating substituents (e.g., adding thiophene or carbazole groups) enhances charge transfer in donor-acceptor (D-A) architectures. Density functional theory (DFT) calculations predict bandgap tuning, while bulk heterojunction solar cells validate power conversion efficiency (PCE). Recent studies achieved PCEs of 8–10% with ND-series chromophores .

Q. What methodologies assess the antimicrobial efficacy of this compound derivatives?

Inhibition efficiency (Z%) is quantified using standardized bacterial load assays (e.g., formation water tests). For example, 1,4-diamine derivatives at 50 ppm reduced bacterial counts by 70–85% in sulfate-reducing bacteria (SRB) cultures. Time-kill kinetics and biofilm disruption assays further validate biocidal activity .

Q. How does the instability of this compound in multicomponent reactions (MCRs) affect drug discovery workflows?

Air-sensitive intermediates in MCRs (e.g., Ugi or Passerini reactions) require strict anhydrous/oxygen-free conditions. Stabilizing agents (e.g., antioxidants like BHT) or rapid purification via flash chromatography mitigate degradation. For unstable products like pentacycle 36, parallel synthesis and high-throughput screening accelerate lead optimization .

Methodological Notes

  • Toxicity Screening : Prioritize OECD guidelines for acute oral toxicity (OECD 423) and Ames tests for mutagenicity .
  • Synthetic Optimization : Use design of experiments (DoE) to map reaction parameter interactions (e.g., temperature, catalyst loading) .
  • Computational Aids : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities for therapeutic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.